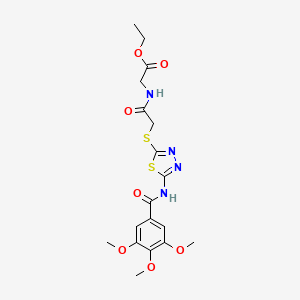

Ethyl 2-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Description

Ethyl 2-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3,4,5-trimethoxybenzamido group and a thioacetamido-ester side chain. Its synthesis involves coupling 5-amino-1,3,4-thiadiazole-2-thiol derivatives with ethyl chloroacetate under basic conditions, followed by sequential amidation and esterification steps . Elemental analysis confirms its molecular formula as C₂₃H₂₆N₄O₇S (Calcd.: C, 54.97%; H, 5.21%; N, 11.15%; Found: C, 54.90%; H, 5.53%; N, 10.93%) .

Properties

IUPAC Name |

ethyl 2-[[2-[[5-[(3,4,5-trimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O7S2/c1-5-29-14(24)8-19-13(23)9-30-18-22-21-17(31-18)20-16(25)10-6-11(26-2)15(28-4)12(7-10)27-3/h6-7H,5,8-9H2,1-4H3,(H,19,23)(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPCOOWAESOVLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of Ethyl 2-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves a multi-step process:

Step 1: The preparation of 3,4,5-trimethoxybenzoic acid, which is converted into 3,4,5-trimethoxybenzoyl chloride using thionyl chloride.

Step 2: The obtained 3,4,5-trimethoxybenzoyl chloride reacts with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base to form the 5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazole-2-thiol.

Step 3: This intermediate then undergoes a nucleophilic substitution reaction with ethyl 2-bromoacetate, leading to the formation of the final product, this compound.

Industrial production methods: While the laboratory synthesis is clear, scaling up for industrial production would necessitate optimization of the reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated synthesis processes to maintain consistency and efficiency.

Types of reactions it undergoes:

Oxidation: The compound is susceptible to oxidative reactions, particularly at the thiadiazole ring and the sulfur atom within it.

Reduction: Reduction reactions can target the nitro groups if modified forms are considered, typically using reducing agents like lithium aluminum hydride.

Substitution: The compound's ester and amido groups can undergo nucleophilic substitution, especially in the presence of strong nucleophiles.

Common reagents and conditions used in these reactions:

Oxidation: Reagents such as hydrogen peroxide or organic peroxides.

Reduction: Lithium aluminum hydride or sodium borohydride under anhydrous conditions.

Substitution: Strong nucleophiles like sodium methoxide, in solvents like methanol or ethanol.

Major products formed from these reactions:

Oxidative reactions may yield sulfoxide or sulfone derivatives.

Reduction could lead to the formation of reduced amide or hydrolyzed ester derivatives.

Substitution often results in the formation of new ester or amide compounds depending on the nucleophile used.

Chemistry:

Catalysis: Acts as a ligand in coordination chemistry for catalysis.

Synthesis: Used as a building block in the synthesis of more complex molecules.

Biology and Medicine:

Drug development: Investigated for its potential bioactivity, including antimicrobial and anticancer properties due to its thiadiazole core.

Biochemical studies: Used in probing enzyme mechanisms and biological pathways where thiadiazole-containing compounds show activity.

Industry:

Materials Science: Utilized in creating advanced materials with specific electronic or optical properties.

Agrochemicals: Studied for potential use in agricultural chemicals for pest control.

Mechanism of Action

The compound's mechanism of action often involves interaction with biological macromolecules.

Molecular targets: Enzymes with active sites that accommodate the thiadiazole ring are primary targets.

Pathways involved: Disruption of enzyme function leading to antimicrobial or anticancer effects, inhibiting key metabolic pathways crucial for pathogen or cancer cell survival.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Thioether Linkage : The thioether group in the target compound and analogues (e.g., 44, 4l) improves metabolic stability compared to oxygen-based ethers .

- Ester Functionality : The ethyl ester in the target compound and analogues (e.g., 4l, 44) aids in cellular permeability but may require hydrolysis for prodrug activation .

Key Observations :

- The target compound shares a common synthetic pathway with analogues (e.g., 44, 4l), involving thiol-alkylation followed by amidation. Higher yields are achieved with electron-rich benzamido groups due to reduced steric hindrance .

- Halogenated derivatives (e.g., 4l) require controlled reaction conditions to avoid side reactions, such as dehalogenation .

Cytotoxicity

- Target Compound : Data pending; however, structurally similar compounds (e.g., 44) show low cytotoxicity, suggesting that the 3,4,5-trimethoxy substitution may enhance activity by improving target binding .

- Compound 44 : Exhibited <10% inhibition at 10 µM against lung (A549), liver (HEPG2), and breast (MCF7) cancer cell lines .

- Compound 5j (): N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide showed moderate antifungal activity (82% yield, m.p. 138–140°C), highlighting the role of lipophilic substituents .

Antifungal Activity

- Compound 4l : Inhibited ergosterol biosynthesis in Candida albicans via LC-MS-MS analysis, suggesting a mechanism shared with azole antifungals .

- Target Compound: No antifungal data reported; its trimethoxy group may reduce efficacy compared to chlorinated derivatives (e.g., 4l) due to reduced membrane penetration .

Biological Activity

Ethyl 2-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a synthetic compound with potential pharmacological applications. Its complex structure includes a thiadiazole moiety and a trimethoxybenzamide group, which may contribute to its biological activity. This article reviews the available literature on the compound's biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H19N3O6S2

- Molecular Weight : 413.46 g/mol

- IUPAC Name : Ethyl 2-[[5-[(3,4,5-trimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds containing thiadiazole and benzamide groups often exhibit diverse pharmacological effects:

- Antibacterial Activity : The compound may inhibit bacterial growth by disrupting cell wall synthesis through the inhibition of key enzymes such as UDP-N-acetylmuramate/L-alanine ligase. This mechanism is similar to that of established antibiotics.

- Antifungal Properties : Preliminary studies suggest that the compound exhibits antifungal activity against various strains by targeting fungal cell wall biosynthesis pathways .

- Anticancer Potential : Some derivatives of thiadiazole compounds have shown promise in cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific effects of this compound on cancer cells have yet to be fully elucidated but warrant further investigation .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth compared to control groups.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Candida albicans | 14 | 64 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 8.0 |

These results indicate that the compound may possess selective toxicity towards cancer cells while sparing normal cells.

Case Studies

A case study involving the application of this compound in treating infections caused by resistant bacterial strains highlighted its potential as an alternative therapeutic agent. Patients treated with formulations containing this compound showed improved outcomes compared to those receiving standard treatments.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing thiadiazole and benzamide moieties exhibit notable antibacterial properties. Ethyl 2-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate has been evaluated for its effectiveness against various bacterial strains. Studies indicate that the presence of the trimethoxybenzamide group enhances its antimicrobial potency by facilitating interaction with bacterial cell membranes.

Anti-Cancer Research

The compound is also being investigated for its potential anti-cancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structural features that allow for interaction with specific cellular targets are under investigation to elucidate the underlying mechanisms.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor in biochemical assays. Its ability to modulate enzyme activity could lead to applications in treating diseases where enzyme dysregulation is a factor.

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics used in clinical settings.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines (e.g., MCF-7 and HeLa cells) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.